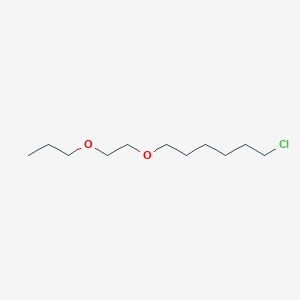
1-Chloro-6-(2-propoxyethoxy)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-6-(2-propoxyethoxy)hexane is an organic compound with the molecular formula C11H23ClO2. It is characterized by the presence of a chloro group attached to a hexane chain, which is further substituted with a 2-propoxyethoxy group. This compound is typically a colorless liquid and is used as an intermediate in organic synthesis .
準備方法
The synthesis of 1-Chloro-6-(2-propoxyethoxy)hexane involves multiple steps. One common method includes the reaction of 1-chlorohexane with 2-propoxyethanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
化学反応の分析
1-Chloro-6-(2-propoxyethoxy)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the chloro group can lead to the formation of alkanes.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-6-(2-propoxyethoxy)hexane is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: It may be explored for its potential use in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-6-(2-propoxyethoxy)hexane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the 2-propoxyethoxy group can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s behavior in various chemical and biological systems .
類似化合物との比較
1-Chloro-6-(2-propoxyethoxy)hexane can be compared with similar compounds such as:
1-Chlorohexane: Lacks the 2-propoxyethoxy group, making it less versatile in certain reactions.
1-Bromo-6-(2-propoxyethoxy)hexane: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
6-(2-Propoxyethoxy)hexanol: Contains a hydroxyl group instead of a chloro group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
特性
IUPAC Name |
1-chloro-6-(2-propoxyethoxy)hexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClO2/c1-2-8-13-10-11-14-9-6-4-3-5-7-12/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQNSOOEPBBQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344318-47-3 |
Source


|
| Record name | 1-chloro-6-(2-propoxyethoxy)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
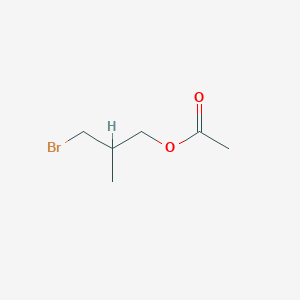
![2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2875128.png)
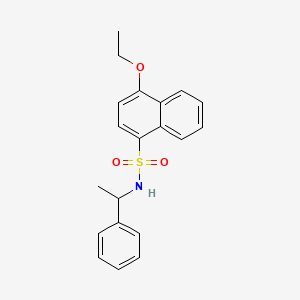
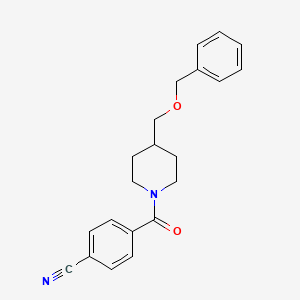
![1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2875134.png)
![N-[(benzylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2875136.png)
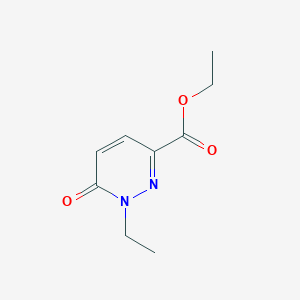
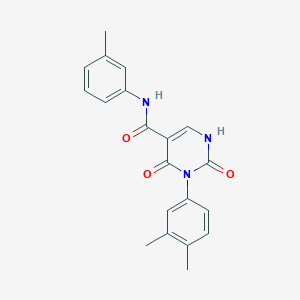
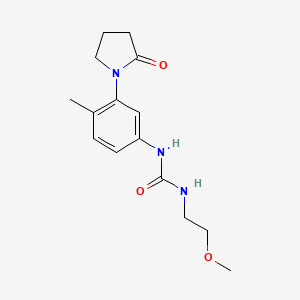
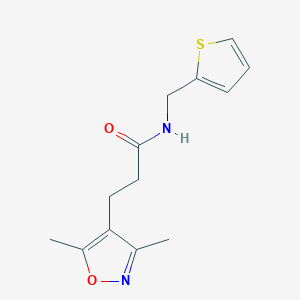
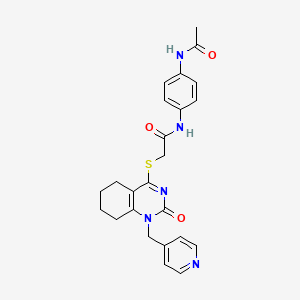
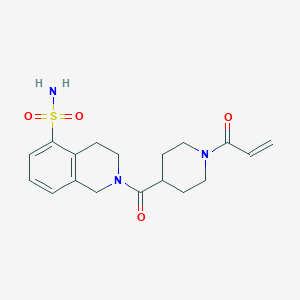
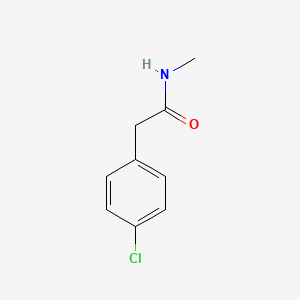
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
